4-Bromobenzo[a]anthracene
Overview
Description
Synthesis Analysis
- Triple Benzannulation of Naphthalene via a 1,3,6-Naphthotriyne Synthetic Equivalent : This study describes a synthesis method for dibenzo[a,c]anthracene that involves the generation of a 1,3,6-naphthotriyne synthetic equivalent and subsequent trapping with furan, followed by a deoxygenation strategy (Mannes, Onyango, & Gribble, 2015).
Molecular Structure Analysis
- 2-Bromobenz[a]anthracene-5,6,7,12-tetraone-5-dimethylketal : This research presents the structural analysis of a related compound, highlighting the planarity of aromatic rings and the non-planar nature of the dimethoxy-substituted cyclohexane ring, which is significant for understanding the molecular structure of 4-Bromobenzo[a]anthracene (Usman et al., 2001).
Chemical Reactions and Properties
- Facile Synthesis of Dibenzo-7λ3-phosphanorbornadiene Derivatives Using Magnesium Anthracene : This study involves the synthesis of dibenzo-7λ3-phosphanorbornadiene derivatives using magnesium anthracene, providing insights into the chemical reactivity of anthracene derivatives (Velian & Cummins, 2012).
Physical Properties Analysis
- Synthesis of Pentacyclic 13-Azadibenzo[a,de]anthracenes via Anionic Cascade Ring Closure : This research highlights the cascade process involving bromine-lithium exchange, useful for understanding the physical properties of anthracene derivatives (Kristensen, Vedsø, & Begtrup, 2003).
Chemical Properties Analysis
- Synthesis, Cytotoxicity, and DNA Binding of Oxoazabenzo[de]anthracenes Derivatives in Colon Cancer Caco-2 Cells : This study provides valuable insights into the chemical properties of oxoazabenzo[de]anthracenes derivatives, which can be relevant for understanding the chemical behavior of 4-Bromobenzo[a]anthracene (Di Salvo et al., 2013).
Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
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Polymeric Materials
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Photodimerization
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Synthesis of Anthracene Derivatives
- Anthracene derivatives are synthesized for various applications in chemistry and materials science .
- The methods of synthesis include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes .
- The outcomes of these synthesis methods have led to the creation of a variety of anthracene derivatives with useful properties .
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Chemosensor Activity
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Photocatalytic Activity
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Supramolecular Assemblies
- Anthracene has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages .
- The application involves the use of anthracene’s unique photophysical and chemical features .
- The outcomes have shown that the embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .
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Optoelectronic Properties and Singlet O2 Sensitization
- The functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties .
- The application involves the use of 2,6-di(pyrid-2-yl)anthracene to access linearly extended acene derivatives .
- The outcomes have shown that these derivatives possess advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization .
Safety And Hazards
Future Directions
Anthracene derivatives, such as 4-Bromobenzo[a]anthracene, are currently the subject of research in several areas due to their interesting photophysical, photochemical, and biological properties . They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
properties
IUPAC Name |
4-bromobenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKEMDEUCXCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210953 | |
Record name | Benz(a)anthracene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[a]anthracene | |
CAS RN |
61921-39-9 | |
Record name | Benz(a)anthracene, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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